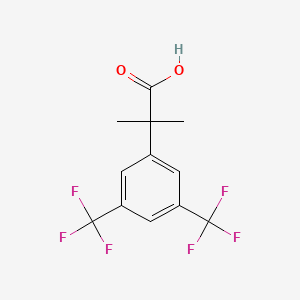

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid

描述

Chemical Nomenclature and Structural Characteristics

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming substituted aromatic carboxylic acids. The compound's official name reflects its structural complexity, beginning with the carboxylic acid backbone (propanoic acid) and systematically identifying the substitution pattern. The numeral "2" preceding the main chain indicates that both the phenyl group and the additional methyl group are attached to the second carbon of the propanoic acid chain, creating a quaternary carbon center. The phenyl ring bears two trifluoromethyl substituents at the 3 and 5 positions, which are designated as "bis(trifluoromethyl)" to indicate the presence of two identical fluorinated groups.

Alternative nomenclature systems provide additional insight into the compound's structural features. The compound is also known as alpha,alpha-dimethyl-3,5-bis(trifluoromethyl)benzeneacetic acid, emphasizing the relationship to benzeneacetic acid with geminal dimethyl substitution at the alpha position. This alternative naming convention highlights the quaternary carbon center and its relationship to the aromatic ring system. Chemical databases and suppliers often employ various synonymous names, including Netupitant intermediate 4 and Netupitant SM1, reflecting its role in pharmaceutical synthesis.

The molecular formula C12H10F6O2 reveals the compound's composition, with a molecular weight of 300.20 grams per mole. The structural framework consists of a central quaternary carbon atom bonded to two methyl groups, a carboxyl group, and a heavily fluorinated aromatic ring. The presence of six fluorine atoms distributed across two trifluoromethyl groups significantly influences the compound's electronic properties and three-dimensional structure. The trifluoromethyl groups adopt specific conformations that minimize steric interactions while maximizing electronic stabilization through hyperconjugation and inductive effects.

Physical property data provides quantitative insight into the compound's structural characteristics and intermolecular interactions. The compound appears as a white crystalline powder with a melting point range of 105.5-107°C, indicating well-defined crystalline structure and relatively strong intermolecular forces. The boiling point of 232.5°C at 760 millimeters of mercury reflects the compound's thermal stability and relatively low volatility. Density measurements indicate a value of 1.378 ± 0.06 grams per cubic centimeter, which is consistent with the presence of multiple fluorine atoms contributing to increased molecular density.

Solubility characteristics reflect the compound's amphiphilic nature, with high solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide, while exhibiting insolubility in water. This solubility profile is consistent with the presence of both hydrophobic fluorinated aromatic domains and the polar carboxylic acid functionality. The compound's predicted acidity coefficient (pKa) of 4.06 ± 0.14 indicates moderate acidity, similar to other substituted aromatic carboxylic acids but modified by the electron-withdrawing effects of the trifluoromethyl groups.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of fluorinated organic chemistry and the pharmaceutical industry's growing recognition of fluorine's unique properties in drug design. Database records indicate that the compound was first systematically characterized and registered in chemical databases during 2006, as evidenced by creation dates in major chemical information systems. This timeframe corresponds with a period of intensive research into fluorinated pharmaceutical intermediates and the development of novel synthetic methodologies for incorporating trifluoromethyl groups into organic molecules.

The compound's emergence as a pharmaceutical intermediate can be traced to research efforts focused on developing neurokinin receptor antagonists, particularly those targeting neurokinin-1 and neurokinin-3 receptors. Patent literature from 2016 documents synthetic methodologies specifically designed for preparing this compound as an intermediate in the synthesis of Netupitant, a neurokinin-1 receptor antagonist. The synthetic approach described in these patents involves the reaction of 3,5-bis(trifluoromethyl)bromobenzene with diethyl malonate under specific reaction conditions, followed by subsequent transformations to yield the target compound.

The development timeline reflects the systematic progression from basic fluorinated building blocks to sophisticated pharmaceutical intermediates. Early work in trifluoromethyl chemistry focused primarily on understanding the fundamental properties of these highly electronegative substituents and developing methods for their introduction into organic molecules. The recognition that strategic placement of trifluoromethyl groups could dramatically alter biological activity, metabolic stability, and pharmacokinetic properties led to increased interest in compounds like this compound as essential components of drug discovery programs.

The compound's role in contemporary pharmaceutical development became more prominent with the advancement of neurokinin receptor research and the identification of these receptors as therapeutic targets for various conditions. The specific substitution pattern present in this compound was recognized as providing optimal electronic and steric properties for subsequent transformation into bioactive compounds. This recognition led to its establishment as a key intermediate in the synthesis of advanced pharmaceutical candidates, particularly those targeting neurological and psychiatric conditions.

Significance in Modern Organic Chemistry

The significance of this compound in modern organic chemistry extends far beyond its role as a simple pharmaceutical intermediate, representing a paradigmatic example of how strategic fluorination can enhance molecular properties and expand synthetic possibilities. Contemporary organic chemistry increasingly relies on fluorinated building blocks to address the complex challenges of developing molecules with enhanced biological activity, improved metabolic stability, and optimized pharmacokinetic profiles. This compound exemplifies the sophisticated approach to molecular design that characterizes modern pharmaceutical chemistry, where traditional hydrocarbon frameworks are systematically modified through strategic fluorine incorporation.

The compound's utility as a versatile reagent in the synthesis of neurokinin receptor antagonists demonstrates the broader importance of fluorinated intermediates in contemporary drug discovery efforts. Neurokinin-1 and neurokinin-3 receptor antagonists represent important therapeutic targets for treating depression, anxiety, and other neuropsychiatric conditions. The specific structural features of this compound, particularly the bis-trifluoromethyl substitution pattern and quaternary carbon center, provide essential molecular recognition elements that contribute to the biological activity of derived compounds.

The synthetic accessibility of this compound through well-established methodologies has contributed to its widespread adoption in pharmaceutical research. Synthetic routes typically involve the coupling of appropriately substituted aromatic precursors with malonate derivatives, followed by selective transformations to introduce the desired substitution pattern. The reliability and scalability of these synthetic approaches have made the compound readily available to research groups worldwide, facilitating its incorporation into diverse drug discovery programs and contributing to its significance in modern organic synthesis.

Current research applications of this compound extend beyond its established role in neurokinin receptor antagonist synthesis to include investigations into novel dual-target receptor antagonists. Recent patent literature describes the development of compounds that simultaneously antagonize both neurokinin-1 and neurokinin-3 receptors, potentially offering enhanced therapeutic efficacy compared to single-target approaches. These advanced applications demonstrate the compound's continued relevance in cutting-edge pharmaceutical research and its potential for contributing to next-generation therapeutic agents.

The compound's significance is further enhanced by its role in advancing synthetic methodology development, particularly in the field of fluorinated organic chemistry. Research groups continue to explore novel synthetic transformations using this compound as a substrate, leading to the development of new synthetic methodologies and the discovery of previously unknown fluorinated molecular architectures. These methodological advances contribute to the broader field of organofluorine chemistry and expand the toolkit available to synthetic chemists working on complex molecular synthesis problems.

属性

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F6O2/c1-10(2,9(19)20)6-3-7(11(13,14)15)5-8(4-6)12(16,17)18/h3-5H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLKRFYFNMCQIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431524 | |

| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289686-70-0 | |

| Record name | 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Overview

This method involves the hydrolysis of methyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoate using lithium hydroxide in a mixed solvent system.

Procedure

-

- Methyl 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoate (5.3 g, 16.88 mmol)

- Lithium hydroxide monohydrate (2.13 g, 50.6 mmol)

- Methanol (60 mL), water (20 mL), tetrahydrofuran (20 mL)

-

- The mixture is stirred at room temperature (20°C) for 72 hours.

- After completion, the solvent is evaporated under reduced pressure.

Workup :

- The residue is suspended in 1M hydrochloric acid.

- The product is extracted using ethyl acetate.

- Organic layers are dried over MgSO₄ and concentrated under reduced pressure.

Yield :

Characterization

- 1H NMR (400 MHz, CDCl₃) : δ 7.84 (2H, s), 7.80 (1H, s), and 1.68 (6H, s).

Grignard Reagent Approach

Reaction Overview

This multi-step synthesis uses a Grignard reagent derived from 3,5-bis(trifluoromethyl)bromobenzene to form an intermediate ketone, which is subsequently converted to the target compound.

Procedure

Step 1: Grignard Reagent Formation :

- Dissolve 3,5-bis(trifluoromethyl)bromobenzene in tetrahydrofuran.

- Add isopropylmagnesium chloride dropwise at 0–5°C.

- Stir for 2–3 hours to obtain the Grignard reagent.

Step 2: Ketone Formation :

- Add morpholino amide to the Grignard reagent at 0–5°C.

- Stir for 4–5 hours.

- Quench the reaction and extract the organic phase.

Step 3: Hydrolysis of Methyl Ester :

- Dissolve methyl ester intermediate in methanol and add aqueous sodium hydroxide.

- Heat to reflux at 100°C for 7 hours under nitrogen protection.

- Adjust pH to acidic levels using concentrated HCl to precipitate the product.

Yield :

Characterization

- 1H NMR (400 MHz, CDCl₃) : δ 7.83 (2H, s), 7.79 (1H, s), and 1.67 (6H, s).

Direct Acidification Method

Reaction Overview

This approach involves direct acidification of dicyclohexylammonium salts of the precursor compound.

Procedure

-

- Dicyclohexylammonium salt of α-methyl-3,5-bis(trifluoromethyl)benzeneacetate.

- Citric acid solution (25%) in water.

- Ethyl acetate.

-

- Suspend the salt in ethyl acetate and wash with citric acid solution.

- Dry over MgSO₄ and evaporate the solvent under reduced pressure.

Yield :

Characterization

- 1H NMR (400 MHz, CDCl₃) : δ 7.81 (1H, s), 7.78 (2H, s), and other characteristic peaks.

Data Summary Table

化学反应分析

Types of Reactions

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

科学研究应用

Antiemetic Properties

Netupitant is primarily recognized for its role as an antiemetic agent. It is used in combination with palonosetron to prevent chemotherapy-induced nausea and vomiting (CINV). Clinical studies have demonstrated that this combination significantly reduces the incidence of CINV in patients undergoing cancer treatment. The efficacy of Netupitant in this context is attributed to its ability to antagonize neurokinin-1 receptors, which are involved in the vomiting reflex.

Case Study:

A pivotal study published in The Lancet Oncology showed that patients receiving Netupitant plus palonosetron experienced a higher complete response rate (no vomiting and no use of rescue medication) compared to those receiving palonosetron alone .

Pharmacokinetics and Safety

The pharmacokinetic profile of Netupitant indicates a high oral bioavailability and a half-life that supports once-daily dosing. Safety profiles from clinical trials suggest that it is well-tolerated, with the most common side effects being headache and fatigue.

Data Table: Pharmacokinetic Parameters of Netupitant

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~60% |

| Half-life | ~88 hours |

| Maximum Plasma Concentration | 0.5-1.5 ng/mL |

Organic Synthesis Reagent

Beyond its pharmaceutical uses, 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid serves as a versatile reagent in organic synthesis. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of synthesized compounds.

Synthesis Example:

The compound has been utilized in the synthesis of various pyrazole derivatives, which exhibit antimicrobial properties against drug-resistant bacteria. Research has shown that these derivatives can inhibit growth at minimal inhibitory concentrations (MIC) as low as 0.5 µg/mL against strains such as Staphylococcus aureus .

Pesticide Development

The unique chemical properties of this compound have led to its exploration in developing novel pesticides. The trifluoromethyl group contributes to increased potency and selectivity against target pests while minimizing environmental impact.

Case Study:

Research has indicated that derivatives of this compound can effectively control pest populations while exhibiting low toxicity to non-target organisms .

作用机制

The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially leading to inhibition or modulation of their activity. This property is particularly valuable in drug development, where the compound can be used to design inhibitors for specific enzymes .

相似化合物的比较

Table 1: Physicochemical Comparison

| Property | 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic Acid | Hypothetical Non-Fluorinated Analog (e.g., 2-(3,5-Dimethylphenyl)-2-methylpropanoic Acid) |

|---|---|---|

| Molecular Formula | C₁₂H₁₀F₆O₂ | C₁₂H₁₆O₂ |

| Molar Mass (g/mol) | 300.20 | 192.25 |

| Melting Point (°C) | 105.5–107 | Likely lower (reduced symmetry and weaker intermolecular forces) |

| pKa | 4.06 | ~4.8–5.2 (typical for unsubstituted aromatic acids) |

| Lipophilicity | High (due to -CF₃ groups) | Moderate |

Key Observations :

Table 2: Activation to Acyl Chlorides

Key Observations :

Table 3: Hazard Comparison

Key Observations :

- The compound exhibits greater respiratory and environmental risks compared to non-fluorinated analogs due to its fluorine content .

- Safety protocols mandate stringent personal protective equipment (PPE) and avoidance of open flames during handling .

Analytical Detection

While HPLC-MS is standard for quantifying aromatic acids, the LOQ of 1–10 µg/L for this compound is notably lower than many non-fluorinated analogs (e.g., ibuprofen LOQ: ~50 µg/L), reflecting its high detectability due to fluorine’s electronegativity and mass spectrometry sensitivity.

生物活性

2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid, also known as a derivative of trifluoromethyl-substituted phenyl compounds, has garnered attention due to its potential biological activities. This compound is characterized by the presence of trifluoromethyl groups, which are known to enhance the pharmacological properties of various compounds. This article delves into the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of compounds containing the trifluoromethyl group. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have shown significant activity against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for selected compounds related to this compound:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 3,5-bis(trifluoromethyl)phenyl pyrazole | MRSA | 0.5 |

| 3,5-bis(trifluoromethyl)phenyl derivative | Enterococcus spp. | 1 |

| This compound | Various strains | TBD |

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed that the trifluoromethyl group enhances lipophilicity and alters membrane permeability in microbial cells. This modification can lead to increased uptake and subsequent inhibition of bacterial growth.

Case Studies

- Antimicrobial Efficacy : A study published in Molecules reported that several derivatives of 3,5-bis(trifluoromethyl)phenyl exhibited potent antimicrobial activities with minimal biofilm eradication concentrations (MBEC) as low as 1 µg/mL against S. aureus biofilms . The findings suggest that these compounds could be valuable in treating infections caused by resistant bacterial strains.

- Pharmacokinetic Properties : Research on related compounds indicates favorable pharmacokinetic profiles, including moderate exposure and acceptable toxicity levels in vivo. For example, one compound demonstrated a C_max of 592 ± 62 mg/mL with a slow elimination rate .

常见问题

Basic Research Questions

Q. What are the recommended analytical methods for identifying and quantifying 2-(3,5-Bis(trifluoromethyl)phenyl)-2-methylpropanoic acid and its impurities?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment, leveraging reverse-phase C18 columns and gradient elution (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Impurity profiling should reference pharmacopeial standards for structurally related analogs, such as those listed in impurity databases (e.g., MM0002.xx series for positional isomers and functional group variants) . Mass spectrometry (LC-MS) is critical for confirming molecular weights, especially for distinguishing between trifluoromethyl-containing analogs and degradation products .

Q. How should stability studies be designed for this compound under various storage conditions?

- Methodological Answer : Accelerated stability studies should follow ICH guidelines, testing thermal stability (40°C–60°C), humidity (75% RH), and photolytic stress (UV/visible light). Use factorial design (e.g., 2^3 designs) to evaluate interactions between temperature, humidity, and light . Degradation products can be monitored via HPLC, with a focus on hydrolytic cleavage of the methylpropanoic acid moiety or trifluoromethyl group oxidation .

Q. What safety precautions are essential during laboratory handling?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritation from trifluoromethyl groups. Avoid contact with oxidizing agents, as the compound’s stability under reactive conditions is poorly characterized . Emergency procedures for skin/eye exposure include immediate rinsing with water for 15+ minutes .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoromethyl groups in synthetic pathways?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron-withdrawing effects of trifluoromethyl groups on the aromatic ring, predicting sites for electrophilic substitution or nucleophilic attack. Compare with experimental data from related compounds, such as 3-(3,5-bis(trifluoromethyl)phenyl)propionic acid, to validate computational outcomes .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies may arise from competing side reactions (e.g., ester hydrolysis vs. decarboxylation). Systematic reaction monitoring via in-situ IR or NMR can identify intermediates. For example, the use of protecting groups (e.g., tert-butyl esters) for the carboxylic acid moiety can mitigate unwanted decarboxylation during coupling reactions .

Q. How can impurity profiles be linked to synthetic route optimization?

- Methodological Answer : Impurities such as 2-(4-ethylphenyl)-propanoic acid (MM0002.35) or 2-(4-formylphenyl)-propanoic acid (MM0002.26) indicate incomplete Friedel-Crafts alkylation or oxidation side reactions . Design experiments using Taguchi methods to optimize reaction time, temperature, and catalyst loading (e.g., AlCl3 vs. FeCl3), reducing impurity formation to <0.1% .

Q. What role does the compound’s stereoelectronic profile play in biological interactions?

- Methodological Answer : The trifluoromethyl groups enhance lipophilicity (logP) and metabolic stability, as seen in analogs like 3-(3,5-difluorophenyl)propanoic acid. Use surface plasmon resonance (SPR) or molecular docking to study binding affinities with target enzymes (e.g., cyclooxygenase isoforms), correlating substituent positions with inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。